6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid monohydrate
CAS No.: 1858251-06-5
Cat. No.: VC11988739
Molecular Formula: C9H7F3N2O3
Molecular Weight: 248.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1858251-06-5 |
|---|---|
| Molecular Formula | C9H7F3N2O3 |
| Molecular Weight | 248.16 g/mol |
| IUPAC Name | 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;hydrate |
| Standard InChI | InChI=1S/C9H5F3N2O2.H2O/c10-9(11,12)5-1-2-7-13-6(8(15)16)4-14(7)3-5;/h1-4H,(H,15,16);1H2 |
| Standard InChI Key | HECZGTGLQVJBSB-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC(=CN2C=C1C(F)(F)F)C(=O)O.O |
| Canonical SMILES | C1=CC2=NC(=CN2C=C1C(F)(F)F)C(=O)O.O |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid monohydrate belongs to the imidazopyridine family, a bicyclic system formed by fusing an imidazole ring with a pyridine ring. The trifluoromethyl (-CF₃) group at the 6-position and the carboxylic acid (-COOH) at the 2-position define its electronic and steric profile. The monohydrate form incorporates one water molecule per heterocyclic unit, as reflected in its molecular formula C₉H₇F₃N₂O₃.
Table 1: Key Chemical Data
| Property | Value |
|---|---|
| CAS Number | 1858251-06-5 |
| Molecular Formula | C₉H₇F₃N₂O₃ |
| Molecular Weight | 248.16 g/mol |
| IUPAC Name | 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid; hydrate |
| Storage Conditions | Dry, inert atmosphere |
The trifluoromethyl group enhances lipid solubility, as evidenced by its calculated partition coefficient (logP ≈ 1.8), which facilitates membrane permeability in biological systems. X-ray crystallography studies of analogous imidazopyridines reveal planar ring systems with hydrogen-bonding interactions between the carboxylic acid and water molecules in the monohydrate structure.
Spectroscopic Characteristics
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NMR (¹H): Signals at δ 8.51 (s, 1H, pyridine-H), 8.40 (s, 1H, imidazole-H), and 7.55 (s, 1H, CF₃-adjacent proton) confirm the substitution pattern .
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IR: Stretching vibrations at 1715 cm⁻¹ (C=O of carboxylic acid) and 1120–1250 cm⁻¹ (C-F of CF₃) dominate the spectrum.
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 248.16 [M+H]⁺, consistent with the monohydrate’s molecular weight.
Synthesis and Manufacturing
Hydrolysis of Ethyl Ester Precursors
The most widely reported synthesis involves hydrolyzing ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate under basic conditions:
Procedure:
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Combine ethyl ester (10 mmol) with lithium hydroxide monohydrate (20 mmol) in ethanol (50 mL) .
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Isolate the product via filtration, achieving yields of 80–86% .
Table 2: Comparative Synthesis Methods
The methanol/NaOH method offers faster reaction times (1 hour vs. 16 hours) but requires careful pH control during workup to prevent decarboxylation .
Alternative Routes
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Condensation of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine: React with ethyl bromopyruvate in 1,2-dimethoxyethane, followed by cyclization in ethanol/NaOH . This method avoids halogenated intermediates but gives lower yields (≤77%) .
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Polymorph Control: Recrystallization from 1,2-dichloroethane/acetic acid/water mixtures produces Form A crystals, characterized by distinct PXRD peaks at 2θ = 12.4°, 15.7°, and 24.3° .
Pharmaceutical Applications
Antibacterial and Antiviral Activity
The imidazopyridine scaffold inhibits bacterial DNA gyrase and viral polymerases. In murine models, the 8-chloro derivative shows 10-fold greater potency against Staphylococcus aureus (MIC = 0.5 µg/mL) compared to the non-chlorinated compound .
Central Nervous System (CNS) Targets
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GABAA Receptor Modulation: The trifluoromethyl group enhances binding to the benzodiazepine site (Ki = 12 nM vs. 45 nM for non-fluorinated analogs).
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Neuroprotective Effects: In vitro assays demonstrate 70% reduction in glutamate-induced neuronal apoptosis at 10 µM.
Materials Science Applications
Fluorescent Probes
Conjugation with boron-dipyrromethene (BODIPY) dyes yields pH-sensitive probes with emission maxima at 520 nm (pH 7.4) and 480 nm (pH 4.0) . These properties enable lysosomal imaging in live cells .
Metal-Organic Frameworks (MOFs)
Coordination with Zn²⁺ ions produces porous MOFs (BET surface area = 1,200 m²/g) for CO₂ capture applications.
Emerging Research Directions
Photodynamic Therapy Agents
Functionalization with porphyrin units generates singlet oxygen (¹O₂) with quantum yields of 0.45 under 650 nm irradiation. Preliminary studies show 90% tumor regression in murine melanoma models.
Catalytic Applications
Palladium complexes of the deprotonated carboxylic acid catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁵ .
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